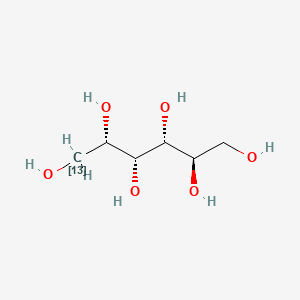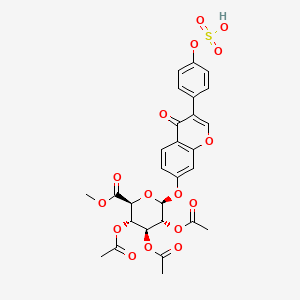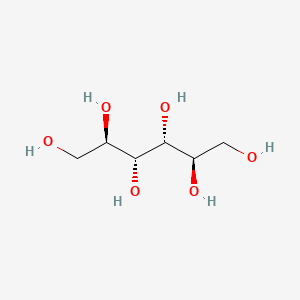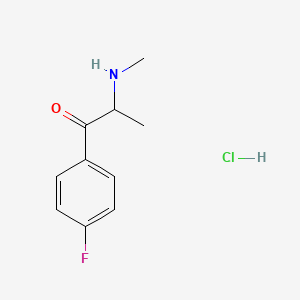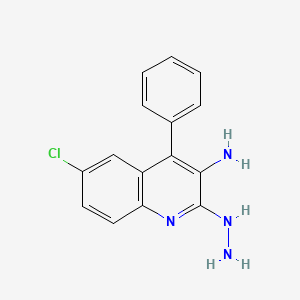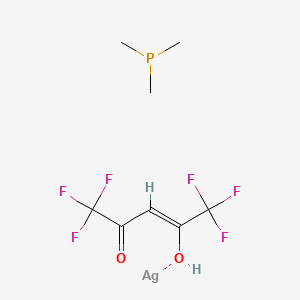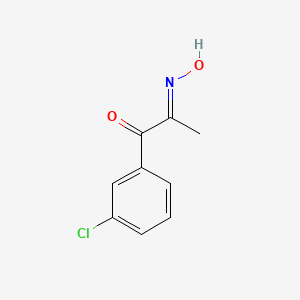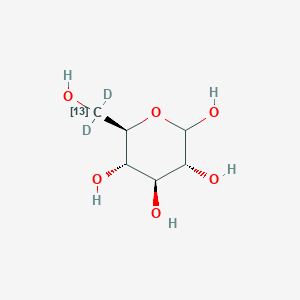
D-Glucose-6-13C-6-C-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound D-Glucose-6-13C-6-C-d2 is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are often used in scientific research to trace metabolic pathways and study molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C-6-C-d2 typically involves the use of isotopically labeled precursors. One common method is the hydrogenation of a suitable precursor in the presence of deuterium gas and a catalyst. The reaction conditions often include:
Temperature: 25-50°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate isotopically labeled substrates into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
Chemistry
The compound is used as a tracer in metabolic studies due to its isotopic labels. It helps in understanding the pathways and mechanisms of various biochemical reactions.
Biology
In biological research, the compound is used to study the metabolism of sugars and their derivatives. It is also used in the investigation of enzyme kinetics and substrate specificity.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of other isotopically labeled compounds, which are essential for various research and development activities.
作用机制
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems, providing insights into the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[hydroxy(113C)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Uniqueness
The presence of both deuterium and carbon-13 isotopes in D-Glucose-6-13C-6-C-d2 makes it unique compared to other similar compounds. This dual isotopic labeling provides a more detailed and comprehensive understanding of the compound’s behavior in various chemical and biological systems.
属性
CAS 编号 |
478529-33-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2 |
InChI 键 |
GZCGUPFRVQAUEE-FWMJORRFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
手性 SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
同义词 |
D-Glucose-6-13C-6-C-2H2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


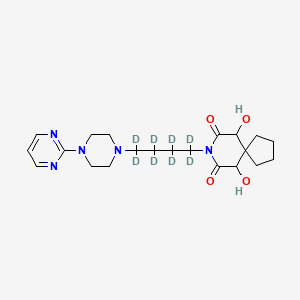
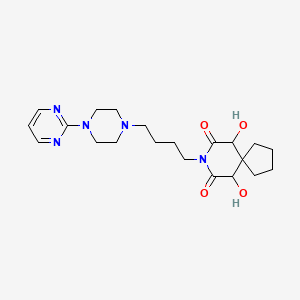
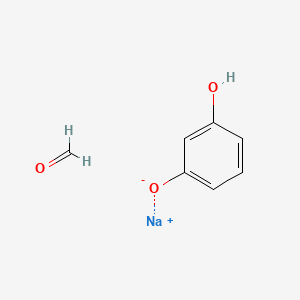
![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
